![molecular formula C7H8BrNO B021950 5-Bromo-2-methoxy-4-methylpyridine CAS No. 164513-39-7](/img/structure/B21950.png)
5-Bromo-2-methoxy-4-methylpyridine
Overview
Description
Synthesis Analysis
The synthesis of 5-bromo-2-methoxy-4-methylpyridine and related compounds involves multiple steps, including bromination, methoxylation, and substitution reactions. Hirokawa et al. (2000) described an efficient synthesis pathway for a related compound, 5-bromo-2-methoxy-6-methylaminopyridine-3-carboxylic acid, emphasizing the importance of regioselective reactions and the use of specific reagents to achieve high yields and selectivity (Hirokawa, Horikawa, & Kato, 2000).
Molecular Structure Analysis
The molecular structure of this compound and similar compounds has been characterized using various analytical techniques, including X-ray diffraction, NMR, and IR spectroscopy. These analyses reveal the precise arrangement of atoms within the molecule and the configuration of substituent groups, which is crucial for understanding the compound's reactivity and properties (Dong et al., 2015).
Chemical Reactions and Properties
This compound undergoes a variety of chemical reactions, including nucleophilic substitution and coupling reactions. These reactions enable the introduction of additional functional groups or the formation of more complex structures. The bromine atom in the molecule acts as a reactive site for further functionalization (Gray, Konopski, & Langlois*, 1994).
Scientific Research Applications
Synthesis of Medicinal Compounds : 5-Bromo-2-methoxy-4-methylpyridine derivatives are used in synthesizing compounds with significant medicinal properties. For instance, one study discusses the synthesis of 5-bromo-2-methoxy-6-methylaminopyridine-3-carboxylic acid, a crucial component of potent dopamine D2 and D3 and serotonin-3 receptor antagonists (Hirokawa, Horikawa, & Kato, 2000). Another research outlines the synthesis of novel pyridine-based derivatives with potential anti-thrombolytic, biofilm inhibition, and haemolytic activities (Ahmad et al., 2017).
Functionalization in Synthetic Chemistry : The molecule is also significant in synthetic chemistry for the functionalization of pyridine derivatives. Selective bromination of 2-methoxy-6-methylpyridine allows for the regioselective introduction of various electrophiles, enabling functionalization of this pyridine derivative (Gray, Konopski, & Langlois, 1994).
Antibacterial Applications : Some derivatives have shown significant antibacterial properties. For example, a new Schiff base compound synthesized from a derivative demonstrated excellent antibacterial activities (Wang, Nong, Sht, & Qi, 2008).
Synthesis of Bicyclic δ-Lactams : The molecule is utilized in the synthesis of 5-functionalized 2-methoxypyridines, which can be transformed into bicyclic δ-lactams, a process with potential applications in medicinal chemistry (Sośnicki, 2009).
Intermediate in Synthesis Processes : It serves as a key intermediate in various synthesis processes. For example, its alkylation with sodium chloroacetate in the presence of sodamide effectively synthesizes methyl 3-(2-methoxy-4-pyridyl)propionate, a key intermediate in the synthesis of certain medicinal compounds (Adger et al., 1988).
Optical and Material Science Applications : Research has been conducted on the synthesis and characterization of derivatives with potential application in optics and materials science, such as in nonlinear optics and photodynamic therapy (Anwar, Okada, Oikawa, & Nakanishi, 2000).
Safety and Hazards
Mechanism of Action
Target of Action
Similar compounds have been used in the synthesis of inhibitors for p38α mitogen-activated protein kinase , suggesting potential targets in protein kinase pathways.
Mode of Action
Brominated pyridines are often used in suzuki–miyaura coupling reactions , a type of palladium-catalyzed cross-coupling reaction. This suggests that 5-Bromo-2-methoxy-4-methylpyridine may interact with its targets through a similar mechanism, forming new carbon-carbon bonds.
Biochemical Pathways
Given its potential use in the synthesis of kinase inhibitors , it may impact signaling pathways regulated by these kinases.
Pharmacokinetics
Its physical properties such as solid state at 20°c and a melting point of 36-40°c suggest that it may have good stability, which could potentially influence its bioavailability.
Result of Action
As a potential precursor in the synthesis of kinase inhibitors , it may contribute to the inhibition of kinase activity, impacting cellular signaling pathways.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. For this compound, storage conditions are crucial for maintaining its stability. It is recommended to store this compound at 0-10°C . Other environmental factors such as pH, presence of other substances, and temperature during its application could also influence its action and efficacy.
properties
IUPAC Name |
5-bromo-2-methoxy-4-methylpyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8BrNO/c1-5-3-7(10-2)9-4-6(5)8/h3-4H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HTBPXLJKMNBQMS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC=C1Br)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8BrNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80400327 | |
Record name | 5-Bromo-2-methoxy-4-methylpyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80400327 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.05 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
164513-39-7 | |
Record name | 5-Bromo-2-methoxy-4-methylpyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80400327 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-Bromo-2-methoxy-4-methylpyridine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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